molecular formula C23H25N3O3S B2355083 N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894018-76-9

N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

Katalognummer: B2355083
CAS-Nummer: 894018-76-9
Molekulargewicht: 423.53
InChI-Schlüssel: TVXRTPUCZWTGKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-Methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative with a complex structure featuring a thiazole ring, substituted phenyl groups, and an oxalamide linker. It is referred to in mitochondrial studies as S1QEL 1.1, where it acts as a selective inhibitor of complex I reverse electron transport (RET) in the mitochondrial electron transport chain, reducing reactive oxygen species (ROS) production . Its structural uniqueness lies in the 2-methoxy-5-methylphenyl group and the m-tolyl-substituted thiazole moiety, which influence its binding affinity and metabolic stability.

Eigenschaften

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-14-6-5-7-17(12-14)23-25-16(3)20(30-23)10-11-24-21(27)22(28)26-18-13-15(2)8-9-19(18)29-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRTPUCZWTGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C19H23N3O3
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 745047-94-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound features a complex structure that includes a thiazole moiety, which is known for its biological significance.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives targeting tubulin polymerization have shown promising results in inducing apoptosis in various cancer cell lines:

CompoundCell LineIC50 (nM)Mechanism
Compound AMCF-7 (breast cancer)52G2/M phase arrest, tubulin inhibition
Compound BMDA-MB-231 (triple-negative breast cancer)74Induction of mitotic catastrophe

These findings suggest that the compound may share similar mechanisms of action, potentially targeting microtubules and disrupting cell cycle progression.

The proposed mechanism of action for this compound involves:

  • Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : Evidence suggests that treatment with related oxalamides leads to G2/M phase arrest in cancer cells.

Case Studies

  • Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of various oxalamides, including our compound of interest, against several cancer cell lines. Results showed significant inhibition rates compared to control groups.
    • Results Summary :
      • MCF-7 cells exhibited a notable decrease in viability post-treatment.
      • Flow cytometry analysis confirmed increased apoptosis rates.
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to untreated controls.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Mitochondrial Studies

  • UK5099 (2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid): Unlike S1QEL 1.1, UK5099 inhibits the mitochondrial pyruvate carrier (MPC) rather than complex I. Both compounds target mitochondrial function but differ in mechanism: S1QEL 1.1 modulates electron flow at complex I, while UK5099 disrupts pyruvate metabolism .
  • BNM-III-170: Another oxalamide derivative, N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide, shares a similar oxalamide backbone but incorporates a guanidinomethyl group and indene moiety. It exhibits antiviral activity by targeting CD4 receptors, highlighting the versatility of oxalamide scaffolds in diverse biological applications .

Thiazole-Containing Analogues

  • Ethyl 4-methyl-2-(2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinyl)thiazole-5-carboxylate (20) : This compound () shares a thiazole core with S1QEL 1.1 but includes a sulfonamide group and hydrazine linker. It exhibits a higher melting point (334–335°C) compared to S1QEL 1.1, likely due to stronger intermolecular interactions from the sulfonamide group .
  • 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9): Features a thioxoacetamide backbone with a chlorobenzylidene substituent. Its lower melting point (186–187°C) and higher yield (90%) compared to S1QEL 1.1 suggest differences in crystallinity and synthetic efficiency .

Metabolic Stability of Oxalamides

  • This property is critical for S1QEL 1.1’s stability in biological systems .

Physical Properties

Compound Name Melting Point (°C) Yield (%) Key Functional Groups Biological Activity
S1QEL 1.1 Not reported Not reported Oxalamide, thiazole, methoxyphenyl Complex I RET inhibition
BNM-III-170 Not reported Not reported Oxalamide, guanidinomethyl, indene Antiviral (CD4 targeting)
Ethyl 4-methyl-2-(2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinyl)thiazole-5-carboxylate (20) 334–335 45 Sulfonamide, hydrazine, ester Not reported
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) 186–187 90 Thioxoacetamide, chlorobenzylidene Not reported

Key Research Findings and Gaps

Structural Determinants of Activity : The m-tolyl group on S1QEL 1.1’s thiazole ring likely enhances lipophilicity and membrane permeability, critical for mitochondrial targeting .

Metabolic Stability : Oxalamides generally exhibit resistance to amide hydrolysis, but substituents (e.g., methoxy groups) may influence hepatic clearance rates .

Synthetic Challenges : Thiazole-containing compounds (e.g., ) often require multi-step syntheses with moderate yields (31–60%), suggesting room for optimization in S1QEL 1.1’s production .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.